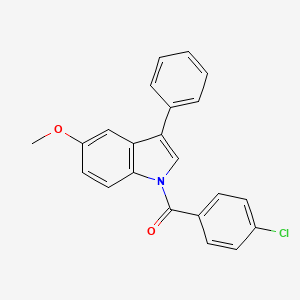
(S)-Tert-butyl (3-hydroxy-1-(3-nitrophenyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tert-butyl (3-hydroxy-1-(3-nitrophenyl)propyl)carbamate is a chiral compound with significant potential in various fields of scientific research. This compound features a tert-butyl group, a hydroxy group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (3-hydroxy-1-(3-nitrophenyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 3-hydroxy-1-(3-nitrophenyl)propyl moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl (3-hydroxy-1-(3-nitrophenyl)propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in acetone or dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
(S)-Tert-butyl (3-hydroxy-1-(3-nitrophenyl)propyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl (3-hydroxy-1-(3-nitrophenyl)propyl)carbamate involves its interaction with specific molecular targets. The hydroxy and nitrophenyl groups can form hydrogen bonds and π-π interactions with target proteins or enzymes, modulating their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-Tert-butyl (3-hydroxy-1-(3-nitrophenyl)propyl)carbamate: The enantiomer of the compound with similar chemical properties but different biological activity.
Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate: Lacks the nitro group, resulting in different reactivity and applications.
Tert-butyl (3-hydroxy-1-(4-nitrophenyl)propyl)carbamate: The nitro group is positioned differently, affecting its chemical behavior and interactions.
Uniqueness
(S)-Tert-butyl (3-hydroxy-1-(3-nitrophenyl)propyl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of chiral drugs and catalysts.
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-3-hydroxy-1-(3-nitrophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-12(7-8-17)10-5-4-6-11(9-10)16(19)20/h4-6,9,12,17H,7-8H2,1-3H3,(H,15,18)/t12-/m0/s1 |
InChI Key |
HABQSOAEHLQKKG-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


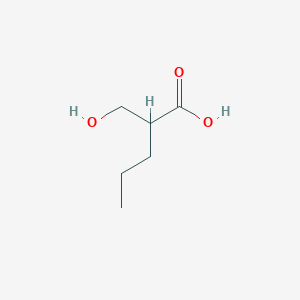

![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)

![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
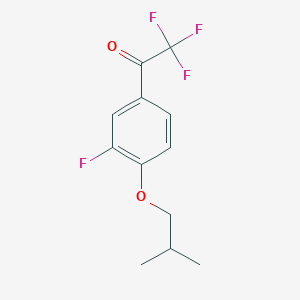
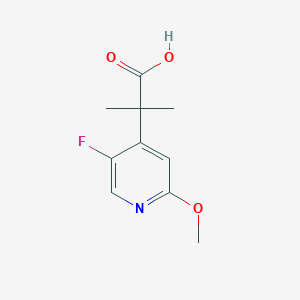



![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
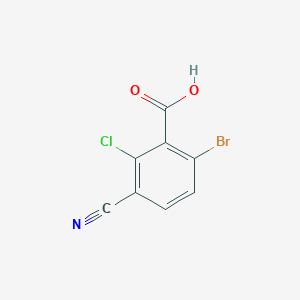
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
